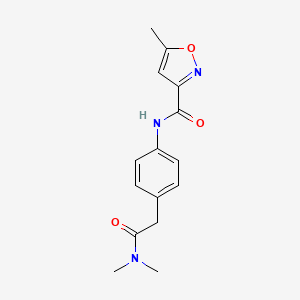
N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Compounds with similar structures often have a central azo group, where each nitrogen atom is conjugated to a benzene ring . They are widely employed for applications in drug manufacturing, cosmetics, textile industries, and material science .
Synthesis Analysis
The synthesis of similar compounds often involves the reduction of functional groups using powerful reducing agents like sodium borohydride . The reduction process is selective and does not affect reducible substituents such as nitro and chloride .Molecular Structure Analysis
The structure of similar compounds is often modeled using software like Gaussian09W and GaussView6.0.16, employing B3LYP and 6–31+G (d) basis set . The molecular structures of these compounds are stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
The mechanism of hydrolysis of similar compounds has been studied . The hydrolysis process often involves breaking down the compound in the presence of water .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds are often investigated using techniques like Fourier transform infrared (FTIR) spectroscopy, ultraviolet–visible near infra-red spectroscopy (UV-Vis-NIR), and photoluminescence spectroscopy (PL) .Aplicaciones Científicas De Investigación
Development of New Drug Candidates
Research on compounds containing the 1,3,4-oxadiazole moiety, such as "N-(4-(2-(dimethylamino)-2-oxoethyl)phenyl)-5-methylisoxazole-3-carboxamide", highlights the significance of these structures in new drug development. The 1,3,4-oxadiazole core is known for its versatile pharmacological properties, serving as bioisosteres of carboxylic acids, carboxamides, and esters. These compounds have shown a wide range of pharmacological activities, including antiviral, analgesic, anti-inflammatory, antitumor, and antioxidant properties. Their application extends beyond pharmaceuticals to include materials science, such as polymers and corrosion inhibitors, indicating their broad utility in scientific research (Rana, Salahuddin, & Sahu, 2020).
Optoelectronic Materials
Compounds with quinazoline or pyrimidine structures, which share some chemical resemblance to "this compound", have been extensively studied for their applications in electronic devices. These studies have demonstrated the potential of such compounds in creating novel optoelectronic materials due to their luminescent properties. Incorporating these heterocycles into π-extended conjugated systems has shown significant promise for developing materials for organic light-emitting diodes (OLEDs), including high-efficiency and colorimetric pH sensors (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Structure-Activity Relationships
The exploration of the stereochemistry of compounds like phenylpiracetam and its derivatives has provided insights into the direct relationship between the configuration of stereocenters and the biological properties of these molecules. Such studies are crucial for understanding how minor changes in molecular structure can lead to significant differences in pharmacological activity. This research is instrumental in the rational design of more effective and selective drug candidates, highlighting the importance of structural analysis in the development of new therapeutic agents (Veinberg et al., 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[4-[2-(dimethylamino)-2-oxoethyl]phenyl]-5-methyl-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c1-10-8-13(17-21-10)15(20)16-12-6-4-11(5-7-12)9-14(19)18(2)3/h4-8H,9H2,1-3H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRRBSARSMKZFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


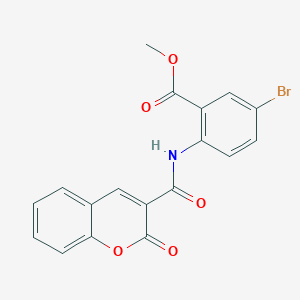
![4-(N,N-dimethylsulfamoyl)-N-methyl-N-(1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)benzamide](/img/structure/B2864953.png)

![methyl 3-benzamido-2-oxo-6-[(E)-2-(2,4,6-trihydroxypyrimidin-5-yl)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2864955.png)
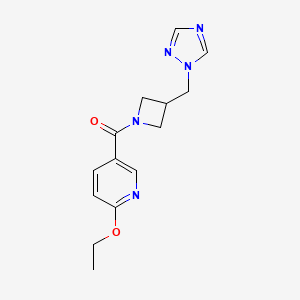
![1-[2-(3-Nitrophenyl)-2-oxoethyl]pyridinium iodide](/img/structure/B2864959.png)
![2-(4-Fluorophenyl)-N-[2-[4-(trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]ethyl]acetamide](/img/structure/B2864961.png)
![(2-{4-[(4-Chlorophenyl)(dimethyl)silyl]butoxy}ethyl)amine](/img/structure/B2864963.png)
![3-[(4-Methylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B2864966.png)
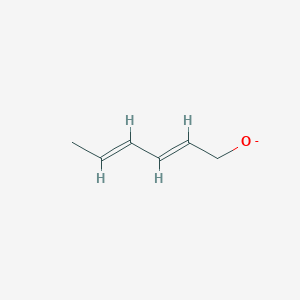
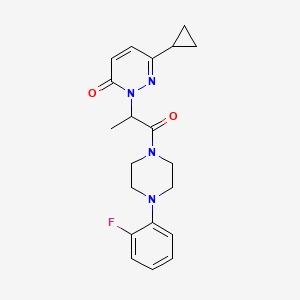
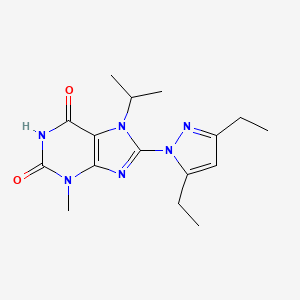
![N-[(5-Phenylthiophen-2-yl)methyl]prop-2-enamide](/img/structure/B2864972.png)